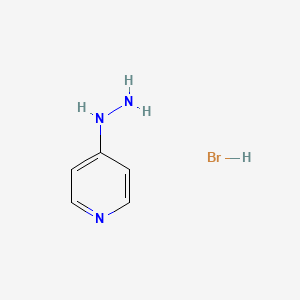

Pyridin-4-yl-hydrazine hydrobromide

Description

Historical Trajectories of Pyridinyl Hydrazines in Organic Synthesis

The journey of pyridinyl hydrazines in organic synthesis is intrinsically linked to the broader history of hydrazine (B178648) and its derivatives. Phenylhydrazine, for instance, was historically instrumental in the study of carbohydrates. wikipedia.org The development of methods to synthesize hydrazine and its substituted analogues, such as the Raschig process, paved the way for their broader application. slideshare.net

Pyridinyl hydrazines, a specific class of aromatic hydrazines, gained prominence as their utility in constructing heterocyclic systems became more apparent. These compounds serve as key precursors in the synthesis of various fused heterocyclic rings, including pyrazoles, triazoles, and pyridazines. researchgate.netresearchgate.net The reactivity of the hydrazine group, coupled with the electronic properties of the pyridine (B92270) ring, allows for a diverse range of chemical transformations. Early research often focused on the fundamental reactivity of these compounds, exploring their reactions with carbonyls, dicarbonyls, and other electrophiles to forge new carbon-nitrogen and nitrogen-nitrogen bonds. researchgate.netpharmdbm.com

Strategic Importance of Pyridin-4-yl-hydrazine Hydrobromide as a Versatile Synthetic Synthon

This compound stands out as a particularly valuable synthon in organic synthesis due to its bifunctional nature. The pyridine nitrogen can act as a base or a nucleophile, while the hydrazine moiety offers multiple sites for reaction, enabling the construction of complex molecular architectures.

One of the primary applications of pyridin-4-yl-hydrazine is in the synthesis of heterocyclic compounds. It readily undergoes condensation reactions with 1,3-dicarbonyl compounds to yield substituted pyrazoles. pharmdbm.com Furthermore, its reaction with various electrophiles can lead to the formation of a wide range of nitrogen-containing heterocycles. For example, its reaction with nitrous acid can yield an azide, which can then participate in cycloaddition reactions.

The strategic importance of this compound is further highlighted by its use in the preparation of more complex fused heterocyclic systems. For instance, it has been used as a key starting material in the synthesis of pyridothienotriazolopyrimidines and other related structures with potential biological activities. researchgate.net The pyridine ring can also be functionalized either before or after the incorporation of the hydrazine group, adding another layer of synthetic versatility. organic-chemistry.org

The hydrobromide salt form of pyridin-4-yl-hydrazine offers advantages in terms of stability and handling compared to the free base, making it a convenient reagent for a variety of chemical transformations.

Current Research Frontiers and Prospective Avenues in this compound Chemistry

Current research continues to explore the synthetic potential of this compound and its derivatives. A significant area of focus is the development of novel multicomponent reactions where this synthon can be used to rapidly assemble complex molecules in a single step. These reactions are highly sought after for their efficiency and atom economy.

Furthermore, the derivatives of pyridin-4-yl-hydrazine are being investigated for their applications in materials science and catalysis. The ability of the pyridine and hydrazine moieties to coordinate with metal ions makes them attractive ligands for the development of new catalysts. researchgate.net For example, pyridinyl-based ligands have been incorporated into magnetic nanoparticles to create recoverable catalysts for organic synthesis. nih.gov

Prospective avenues for research include the exploration of pyridin-4-yl-hydrazine derivatives in the synthesis of novel bioactive compounds. The pyridine and hydrazine motifs are present in many pharmaceutically active molecules, and the ability to readily synthesize a variety of derivatives from this common precursor is highly advantageous. google.com The development of new synthetic methodologies that allow for the selective functionalization of the different nitrogen atoms within the pyridin-4-yl-hydrazine scaffold will continue to be an active area of investigation. Additionally, the photophysical properties of pyrene (B120774) derivatives containing N-heteroaromatic units like those derived from hydrazines are being explored for applications in optical probes and sensors. mdpi.com

Propriétés

IUPAC Name |

pyridin-4-ylhydrazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.BrH/c6-8-5-1-3-7-4-2-5;/h1-4H,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDJCVXDQWJDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms Involving Pyridin 4 Yl Hydrazine Hydrobromide

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NH-NH2) is characterized by the presence of nitrogen atoms with lone pairs of electrons, rendering it a potent nucleophile. The terminal nitrogen atom is particularly reactive in attacking electron-deficient centers. While hydrazines are generally considered strong nucleophiles, their reactivity can be modulated by substituent effects and the reaction medium. nih.gov Studies comparing the nucleophilicity of hydrazines to amines have shown that hydrazine itself has a reactivity comparable to that of methylamine. researchgate.net

One of the most fundamental reactions of Pyridin-4-yl-hydrazine is its condensation with carbonyl compounds, such as aldehydes and ketones, to form pyridin-4-yl-hydrazones. This reaction is a cornerstone of heterocyclic synthesis and relies on the nucleophilic attack of the terminal amino group of the hydrazine onto the electrophilic carbonyl carbon.

The mechanism proceeds via a two-step process:

Nucleophilic Addition: The lone pair of the terminal nitrogen atom of the hydrazine attacks the carbonyl carbon, leading to the formation of a transient hemiaminal-like intermediate. nih.gov

Dehydration: This intermediate then undergoes dehydration, typically facilitated by a catalytic amount of acid, to yield the stable C=N double bond of the hydrazone. researchgate.net

The reaction is generally efficient and high-yielding. researchgate.net The presence of the hydrobromide salt in the starting material can itself provide the acidic conditions necessary to catalyze the dehydration step.

The true synthetic utility of the hydrazine moiety is revealed in cyclocondensation reactions, where its ability to act as a 1,2-binucleophile is exploited to construct a variety of heterocyclic rings. By reacting with molecules containing two electrophilic centers (1,3-dielectrophiles), Pyridin-4-yl-hydrazine can form stable five- or six-membered rings.

A classic example is the Knorr pyrazole (B372694) synthesis , where the hydrazine reacts with a 1,3-dicarbonyl compound. beilstein-journals.org The reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield a highly substituted pyrazole ring. This method is a robust and common pathway for creating pyrazole derivatives. beilstein-journals.org

Similarly, reactions with other dielectrophiles can lead to different heterocyclic systems:

Pyridazinones: Reaction with γ-keto acids or mucochloric acid can lead to the formation of the six-membered pyridazinone ring system. researchgate.net

Triazoles and other fused systems: The resulting hydrazones from initial condensation can be used as synthons for further cyclization reactions, leading to more complex fused heterocyclic structures. beilstein-journals.org

Mechanistic Insights into Pyridine (B92270) Ring Activation and Transformation

While the hydrazine moiety typically acts as the nucleophile, the pyridine ring possesses an electrophilic character that can be harnessed for further functionalization. However, the aromatic stabilization of the pyridine ring means it is not sufficiently electrophilic to react with most nucleophiles directly. mdpi.com Activation is required to render the nucleus susceptible to attack. mdpi.com

For Pyridin-4-yl-hydrazine hydrobromide, the activation of the pyridine ring is inherent in its structure. The nitrogen atom of the pyridine ring is protonated, forming a pyridinium (B92312) salt. This positive charge significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic system, making the ring strongly electron-deficient and primed for nucleophilic attack. This process, known as nucleophilic dearomatization, converts the flat, aromatic pyridine ring into a three-dimensional, non-aromatic dihydropyridine (B1217469) (DHP) structure. nih.govnih.gov This transformation is a powerful strategy for generating molecular complexity from simple aromatic precursors. nih.govacs.org The attack typically occurs at the C2 or C4 position, which are most activated by the pyridinium nitrogen.

The outcome of nucleophilic dearomatization reactions can be precisely controlled.

Regiocontrol: The position of the nucleophilic attack (C2 vs. C4) on the pyridinium ring is influenced by several factors. Bulky groups on the activating N-substituent can sterically hinder the C2 and C6 positions, thereby favoring attack at the C4 position. nih.govacs.org The nature of the nucleophile and the reaction conditions also play a critical role in directing the regioselectivity of the addition. The result is often a 1,2- or 1,4-functionalization of the heterocycle. nih.gov

Stereochemical Control: Modern synthetic methods have enabled the development of catalytic asymmetric dearomatization reactions. Using chiral transition metal catalysts, such as those based on copper, it is possible to control the enantioselectivity of the nucleophilic addition, providing access to enantioenriched dihydropyridine products. nih.govacs.org These chiral, non-aromatic nitrogen heterocycles are valuable building blocks in medicinal chemistry. nih.gov

Protonation State and Halide Counterion Effects on Reactivity

The reactivity of this compound is profoundly influenced by its salt form. The protonation state and the nature of the counterion create a unique chemical environment that dictates the reaction pathway.

Applications of Pyridin 4 Yl Hydrazine Hydrobromide in Complex Organic Synthesis

Construction of Diverse Nitrogen-Containing Heterocycles

The bifunctional nature of pyridin-4-yl-hydrazine, possessing both nucleophilic nitrogen atoms and an aromatic pyridine (B92270) ring, makes it an ideal precursor for the synthesis of a multitude of heterocyclic systems. Its reactions with various electrophilic partners lead to the formation of stable five- and six-membered rings, as well as more complex fused heterocyclic structures.

The reaction of hydrazines with 1,3-dicarbonyl compounds is a cornerstone of pyrazole (B372694) synthesis, known as the Knorr pyrazole synthesis. rsc.orgmdpi.comnih.gov Pyridin-4-yl-hydrazine readily participates in this cyclocondensation reaction. The process is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. This method allows for the synthesis of a variety of 1-(pyridin-4-yl)pyrazoles with diverse substitution patterns on the pyrazole ring, depending on the choice of the 1,3-dicarbonyl substrate. mdpi.comnih.govnih.govworktribe.comnih.gov

Similarly, pyrazoline scaffolds, which are partially saturated analogs of pyrazoles, can be efficiently synthesized from pyridin-4-yl-hydrazine. A common and effective method involves the reaction with α,β-unsaturated ketones, often referred to as chalcones. rsc.orgresearchgate.netthepharmajournal.com The reaction proceeds via a Michael addition of the hydrazine (B178648) to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. researchgate.net This reaction is typically carried out in the presence of an acid or base catalyst. researchgate.net

Table 1: Synthesis of Pyrazole and Pyrazoline Derivatives from Pyridin-4-yl-hydrazine

| Entry | Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|---|

| 1 | Pyridin-4-yl-hydrazine | Acetylacetone | 3,5-Dimethyl-1-(pyridin-4-yl)-1H-pyrazole | Ethanol, Reflux |

| 2 | Pyridin-4-yl-hydrazine | Dibenzoylmethane | 3,5-Diphenyl-1-(pyridin-4-yl)-1H-pyrazole | Acetic Acid, Reflux |

| 3 | Pyridin-4-yl-hydrazine | Chalcone | 5-Phenyl-3-aryl-1-(pyridin-4-yl)-4,5-dihydro-1H-pyrazoline | Ethanol, NaOH, Reflux |

| 4 | Pyridin-4-yl-hydrazine | Ethyl Acetoacetate | 5-Methyl-1-(pyridin-4-yl)-1H-pyrazol-3(2H)-one | Sodium Ethoxide, Ethanol |

Pyridin-4-yl-hydrazine serves as a key precursor for the synthesis of 1,2,4-triazole (B32235) derivatives. A straightforward approach involves the reaction with formamide, which can provide the necessary one-carbon unit for the closure of the triazole ring. mdpi.com Alternatively, pyridin-4-yl-hydrazine can be converted into the corresponding thiosemicarbazide (B42300) by reaction with an isothiocyanate. This thiosemicarbazide can then undergo cyclization under basic conditions to afford the 1,2,4-triazole-3-thione. researchgate.net

The synthesis of 1,3,4-thiadiazoles from pyridin-4-yl-hydrazine is also a well-established transformation. A common method involves the reaction of pyridin-4-yl-hydrazine with carbon disulfide in the presence of a base like potassium hydroxide (B78521). This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclodehydration to yield the 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol. nih.govnih.govbu.edu.eg Another route involves the acylation of pyridin-4-yl-hydrazine to form an acylhydrazide, which can then be cyclized with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. nih.govorganic-chemistry.orgresearchgate.netnih.gov

Table 2: Synthesis of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives

| Entry | Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|---|

| 1 | Pyridin-4-yl-hydrazine | Formamide | 4H-1,2,4-Triazol-4-ylpyridine | High Temperature |

| 2 | Pyridin-4-yl-hydrazine | Phenyl isothiocyanate, then NaOH | 5-Phenyl-4-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Ethanol, Reflux |

| 3 | Pyridin-4-yl-hydrazine | Carbon Disulfide, KOH | 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol | Ethanol, Reflux |

| 4 | Isonicotinohydrazide | Phosphorus Pentasulfide | 2,5-Di(pyridin-4-yl)-1,3,4-thiadiazole | Pyridine, Reflux |

The synthesis of 1,3,4-oxadiazoles bearing a pyridin-4-yl substituent is readily achieved from pyridin-4-yl-hydrazine. A primary route involves the initial conversion of pyridin-4-yl-hydrazine to an N,N'-diacylhydrazine. This is typically accomplished by reacting the hydrazine with two equivalents of an acid chloride or anhydride (B1165640). The resulting diacylhydrazine can then undergo cyclodehydration using a variety of reagents such as phosphorus oxychloride, sulfuric acid, or polyphosphoric acid to furnish the 2,5-disubstituted 1,3,4-oxadiazole (B1194373). nih.govnih.govorganic-chemistry.orgbiointerfaceresearch.com

An alternative and widely used method is the oxidative cyclization of N-acylhydrazones. In this approach, pyridin-4-yl-hydrazine is first reacted with an aldehyde to form the corresponding N-acylhydrazone. Subsequent treatment with an oxidizing agent, such as bromine in acetic acid or chloramine-T, promotes the cyclization to the 1,3,4-oxadiazole ring. nih.gov

Table 3: Synthesis of 1,3,4-Oxadiazole Derivatives

| Entry | Reactant 1 | Reactant 2 | Product | Reaction Conditions |

|---|---|---|---|---|

| 1 | Isonicotinohydrazide | Benzoyl Chloride, then POCl₃ | 2-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole | Reflux |

| 2 | Isonicotinohydrazide | Benzaldehyde, then Br₂/AcOH | 2-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole | Acetic Acid |

| 3 | Pyridin-4-yl-hydrazine | Triethyl Orthoformate | 2-(Pyridin-4-yl)-1,3,4-oxadiazole | Reflux |

| 4 | Isonicotinohydrazide | Carbon Disulfide, KOH, then H₂O₂ | 5-(Pyridin-4-yl)-1,3,4-oxadiazol-2(3H)-one | Ethanol, Reflux |

The construction of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, from pyridin-4-yl-hydrazine presents a more complex synthetic challenge as the common synthetic routes typically start from 2-aminopyridine (B139424) derivatives. bu.edu.egresearchgate.netorganic-chemistry.orggoogle.com However, it is conceivable to devise a multi-step sequence where pyridin-4-yl-hydrazine is first transformed into a suitable 2-aminopyridine precursor. For instance, a Fischer indole-type synthesis with a cyclic ketone could potentially lead to a tetrahydro-γ-carboline, which upon oxidation and further manipulation could yield a 2-amino-γ-carboline. This could then undergo standard cyclization procedures to form the imidazo[1,2-a]pyridine (B132010) core.

Another potential, though less direct, route could involve the synthesis of pyrazolo[3,4-c]pyridines. rsc.orgworktribe.comresearchgate.net The synthesis of these fused systems often starts from substituted pyridines that can be prepared from precursors accessible from pyridin-4-yl-hydrazine. For example, the reaction of a pyridine N-oxide tosylhydrazone has been shown to yield pyrazolopyridines. nih.gov

The synthesis of thiadiazine derivatives from pyridin-4-yl-hydrazine is also achievable through multi-step sequences. For instance, 4-amino-1,2,4-triazole-5-thiones, which can be synthesized from pyridin-4-yl-thiosemicarbazide, are known to react with α-haloketones to form triazolo[3,4-b] nih.govworktribe.comresearchgate.netthiadiazine derivatives. researchgate.netbiointerfaceresearch.com This approach would lead to a fused thiadiazine system containing the pyridin-4-yl moiety. The reaction of pyridazinotriazine derivatives with hydrazine hydrate (B1144303) has also been reported to lead to pyridazino[3′,4′:5,6] rsc.orgnih.govresearchgate.nettriazino[3,4-b] nih.govworktribe.comresearchgate.netthiadiazine systems. nih.gov

Functional Group Interconversions and Derivatization of the Pyridinyl-Hydrazine Scaffold

Beyond its role as a precursor for heterocyclic synthesis, the pyridin-4-yl-hydrazine scaffold itself can undergo a variety of functional group interconversions and derivatizations. These transformations are crucial for fine-tuning the electronic and steric properties of the molecule, enabling its use in a broader range of synthetic applications and for the development of new chemical entities.

The hydrazine moiety is particularly amenable to derivatization. Acylation of pyridin-4-yl-hydrazine with acid chlorides or anhydrides readily affords the corresponding N-acyl-N'-pyridin-4-yl-hydrazines. organic-chemistry.orgnih.govresearchgate.net These acylhydrazides are stable compounds and can serve as intermediates for the synthesis of other heterocycles, as discussed previously, or can be used as ligands in coordination chemistry.

Alkylation of the hydrazine group is also possible, though it can be less selective than acylation, potentially leading to mixtures of mono- and di-alkylated products. The reactivity of the pyridine ring itself can be modulated. The pyridine nitrogen can be N-oxidized, which can alter the regioselectivity of subsequent electrophilic substitution reactions on the ring. google.com Furthermore, the pyridine ring can be functionalized through various C-H activation and cross-coupling reactions, although these transformations might require protection of the reactive hydrazine moiety. nih.govbiointerfaceresearch.comnih.govresearchgate.net

Table 4: Derivatization of the Pyridinyl-Hydrazine Scaffold

| Entry | Starting Material | Reagent | Product | Reaction Conditions |

|---|---|---|---|---|

| 1 | Pyridin-4-yl-hydrazine | Acetic Anhydride | N'-Acetyl-isonicotinohydrazide | Room Temperature |

| 2 | Pyridin-4-yl-hydrazine | Benzoyl Chloride | N'-Benzoyl-isonicotinohydrazide | Pyridine, 0 °C |

| 3 | Pyridin-4-yl-hydrazine | Methyl Iodide | 1-Methyl-1-(pyridin-4-yl)hydrazine | Base, Methanol |

| 4 | Pyridin-4-yl-hydrazine | Hydrogen Peroxide | Pyridine-4-carbohydrazide N-oxide | Acetic Acid |

Acylation and Alkylation at the Hydrazine Nitrogen

The nitrogen atoms of the hydrazine group in Pyridin-4-yl-hydrazine are nucleophilic and readily undergo acylation and alkylation. These reactions are fundamental for introducing various substituents, thereby modifying the compound's physical, chemical, and biological properties.

Acylation: Acylation of Pyridin-4-yl-hydrazine is typically achieved using acylating agents such as acid chlorides and anhydrides. chemrevise.orgchadsprep.com The reaction generally occurs at the terminal nitrogen atom (N' position) of the hydrazine moiety due to its higher nucleophilicity compared to the nitrogen atom directly attached to the pyridine ring. The use of a base, such as pyridine or triethylamine, is often necessary to neutralize the hydrogen halide byproduct formed during the reaction, especially when starting from the hydrobromide salt. chadsprep.com

For instance, the reaction with acetic anhydride can yield N'-acetyl-N-(pyridin-4-yl)hydrazine. Similarly, benzoyl chloride can be employed to introduce a benzoyl group, forming N'-benzoyl-N-(pyridin-4-yl)hydrazine. sigmaaldrich.com The reaction conditions, including solvent, temperature, and the nature of the acylating agent, can be optimized to achieve high yields of the desired N-acylated product.

Alkylation: Alkylation of Pyridin-4-yl-hydrazine introduces alkyl groups onto the hydrazine nitrogen atoms. This can be accomplished using various alkylating agents, such as alkyl halides. The reaction of 4-hydrazinopyridine (B1297392) with methyl iodide, for example, would be expected to yield methylated derivatives. The degree of alkylation can sometimes be controlled by the stoichiometry of the reactants and the reaction conditions. khanacademy.org The presence of the pyridine ring can also influence the reactivity and regioselectivity of the alkylation process. The use of a base is crucial to deprotonate the hydrazine and enhance its nucleophilicity.

| Reagent | Product | Reaction Type | Reference |

| Acetic Anhydride | N'-(pyridin-4-yl)acetohydrazide | Acylation | chadsprep.commdpi.com |

| Benzoyl Chloride | N'-(pyridin-4-yl)benzohydrazide | Acylation | sigmaaldrich.com |

| Alkyl Halide (e.g., Methyl Iodide) | N'-Alkyl-N-(pyridin-4-yl)hydrazine | Alkylation | khanacademy.org |

| Table 1: Examples of Acylation and Alkylation Reactions of Pyridin-4-yl-hydrazine |

Preparation of N-Substituted Pyridinyl Hydrazides

N-substituted pyridinyl hydrazides are an important class of compounds with diverse applications, including in medicinal chemistry. Pyridin-4-yl-hydrazine hydrobromide serves as a key starting material for the synthesis of these derivatives. The general approach involves the acylation of the hydrazine moiety, as discussed previously, to form an N'-acyl-N-(pyridin-4-yl)hydrazine. This initial product can then be further modified.

The synthesis of N'-substituted benzylidene-4-hydroxybenzohydrazides, for instance, has been reported starting from p-hydroxybenzoic acid hydrazide. nih.gov A similar strategy can be envisioned for Pyridin-4-yl-hydrazine, where it is first acylated and then reacted with a substituted aldehyde or ketone to form a hydrazone. These hydrazones can be valuable intermediates for the synthesis of more complex heterocyclic systems.

The synthesis of various hydrazide-hydrazone derivatives has been explored, highlighting their potential as precursors to a range of heterocyclic compounds with interesting biological activities. beilstein-journals.org For example, the reaction of a pyridinyl hydrazide with a dicarbonyl compound can lead to the formation of pyrazole or pyridazinone derivatives.

| Starting Material | Reagent(s) | Product Class | Reference |

| Pyridin-4-yl-hydrazine | 1. Acyl Chloride/Anhydride2. Substituted Aldehyde/Ketone | N-Substituted Pyridinyl Hydrazones | beilstein-journals.org |

| Pyridin-4-yl-hydrazine | Dicarbonyl Compounds | Pyrazolylpyridines, Pyridazinonylpyridines | nih.govchempap.org |

| Table 2: Synthesis of N-Substituted Pyridinyl Hydrazides and Derivatives |

Strategic Incorporation into Multi-Step Syntheses of Advanced Molecular Architectures

The true synthetic power of this compound is realized in its application as a strategic building block for the construction of complex, multi-ring systems. Its bifunctional nature, possessing both a nucleophilic hydrazine group and a pyridine ring, allows for sequential reactions to build intricate molecular frameworks, particularly fused heterocyclic systems.

One prominent application is in the synthesis of triazolopyridines . These fused heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of beilstein-journals.orgresearchgate.netsemanticscholar.orgtriazolo[4,3-a]pyridines can be achieved from 2-hydrazinopyridine (B147025) derivatives. A similar strategy can be applied to 4-hydrazinopyridine. The general approach involves the reaction of the hydrazine with a one-carbon synthon, such as an orthoester or an acid chloride, followed by cyclization. semanticscholar.orgorganic-chemistry.orgrsc.org The pyridine nitrogen acts as an internal nucleophile, attacking the newly formed imine or related intermediate to close the triazole ring.

Another important class of compounds accessible from Pyridin-4-yl-hydrazine are pyrazolylpyridines . These are typically synthesized through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. nih.govchempap.org The hydrazine moiety reacts with the two carbonyl groups to form the pyrazole ring, resulting in a pyridine ring appended with a pyrazole substituent. These pyrazolylpyridine scaffolds are prevalent in many biologically active molecules.

Furthermore, Pyridin-4-yl-hydrazine can be a precursor for the synthesis of various other fused heterocycles. For example, its reaction with α,β-unsaturated nitriles can lead to the formation of pyrazolo[1,5-a]pyridines through a Michael addition followed by cyclization and aromatization. nih.gov The versatility of this starting material allows for the generation of a diverse library of complex molecules with potential applications in drug discovery and materials science.

| Target Molecular Architecture | Key Reaction Type | Reference |

| beilstein-journals.orgresearchgate.netsemanticscholar.orgTriazolo[4,3-a]pyridines | Cyclocondensation | semanticscholar.orgorganic-chemistry.orgrsc.org |

| Pyrazolylpyridines | Condensation with 1,3-dicarbonyls | nih.govchempap.org |

| Pyrazolo[1,5-a]pyridines | Michael addition and cyclization | nih.gov |

| Table 3: Strategic Use of Pyridin-4-yl-hydrazine in the Synthesis of Fused Heterocycles |

Advanced Characterization and Computational Analysis of Pyridin 4 Yl Hydrazine Hydrobromide Systems

Advanced Spectroscopic Methodologies for Structural Elucidation of Derivatives

High-Resolution NMR and Mass Spectrometry Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural analysis of organic molecules.

High-Resolution NMR Spectroscopy provides granular information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13). For derivatives of Pyridin-4-yl-hydrazine, ¹H NMR spectra would reveal characteristic signals for the pyridine (B92270) ring protons. The protons at positions 2 and 6 would typically appear as a doublet, as would the protons at positions 3 and 5, due to spin-spin coupling. The chemical shifts of these protons would be influenced by the nature of the substituent on the hydrazine (B178648) moiety. Similarly, ¹³C NMR spectra would show distinct signals for each carbon atom in the pyridine ring and any attached functional groups, with their chemical shifts providing clues about their electronic environment. For instance, a study on the synthesis of 1-(pyridin-2-yl)hydrazine derivatives utilized both ¹H and ¹³C NMR to confirm the structures of the synthesized compounds. xhu.edu.cn

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This precision is crucial for confirming the molecular formula of novel derivatives. Fragmentation patterns observed in the mass spectrum, often generated using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), provide valuable information about the molecule's structure. For example, a common fragmentation pathway for pyridine derivatives might involve the loss of the hydrazine side chain or cleavage of the pyridine ring itself.

| Technique | Information Obtained | Application to Pyridin-4-yl-hydrazine Derivatives |

| ¹H NMR | Chemical environment and connectivity of protons. | Determination of substitution patterns on the pyridine ring and hydrazine moiety. |

| ¹³C NMR | Carbon framework of the molecule. | Confirmation of the number and types of carbon atoms. |

| HRMS | Precise molecular weight and elemental composition. | Unambiguous determination of the molecular formula. |

| MS/MS | Structural fragments of the molecule. | Elucidation of molecular structure and bonding. |

Chromatographic-Mass Spectrometric Integration (e.g., LC-MS, UPLC)

The coupling of liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS) provides a powerful platform for the separation, identification, and quantification of compounds in complex mixtures. This is particularly useful for monitoring reaction progress, assessing purity, and analyzing metabolites of Pyridin-4-yl-hydrazine derivatives.

In an LC-MS system, the sample is first injected into the LC column, where individual components are separated based on their physicochemical properties, such as polarity. As each component elutes from the column, it is introduced into the mass spectrometer for detection and structural analysis. The high separation efficiency of UPLC, which utilizes smaller particle sizes in the stationary phase, allows for faster analysis times and better resolution compared to conventional HPLC.

The utility of LC-MS has been demonstrated in the analysis of various hydrazine-containing compounds. For instance, a method for determining hydrazine in the air involved derivatization followed by LC-MS/MS analysis, showcasing the sensitivity and specificity of the technique. nih.gov Another study utilized LC-MS for the structural determination of pyridine and quinoline (B57606) derivatives. researchgate.net In the context of Pyridin-4-yl-hydrazine derivatives, LC-MS would be invaluable for confirming the identity of reaction products and identifying any byproducts or impurities. mdpi.comnih.gov

Quantum Chemical and Computational Studies

Computational chemistry offers a theoretical lens through which the electronic structure, stability, and reactivity of molecules can be investigated. These in silico studies complement experimental data and provide predictive insights that can guide synthetic efforts.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) has emerged as a robust method for calculating the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic properties.

For Pyridin-4-yl-hydrazine hydrobromide, DFT calculations could be employed to optimize its three-dimensional structure, determining bond lengths, bond angles, and dihedral angles. These optimized geometries can then be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman), which can be compared with experimental data for validation.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

An FMO analysis of Pyridin-4-yl-hydrazine would reveal the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. The HOMO, representing the electron-donating ability, would likely be localized on the hydrazine moiety, particularly the terminal nitrogen atom, making it the primary site for reactions with electrophiles. Conversely, the LUMO, indicating the electron-accepting ability, would be distributed over the pyridine ring, suggesting its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is also a crucial parameter, with a smaller gap generally implying higher reactivity.

| Orbital | Description | Predicted Location in Pyridin-4-yl-hydrazine | Reactivity Implication |

| HOMO | Highest Occupied Molecular Orbital | Primarily on the hydrazine nitrogen atoms. | Site of electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Distributed over the pyridine ring. | Site of nucleophilic attack. |

Natural Bond Orbital (NBO) and Noncovalent Interaction (NCI) Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals. NBO analysis can quantify the stabilization energies associated with electron delocalization (hyperconjugation) and charge transfer interactions, offering a deeper understanding of the electronic factors governing the molecule's structure and stability.

Noncovalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, within and between molecules. For this compound, NCI analysis could elucidate the nature of the interaction between the pyridinium (B92312) cation and the bromide anion, as well as any intermolecular hydrogen bonding in the solid state. This information is crucial for understanding the crystal packing and solid-state properties of the compound.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the reaction pathways and transition states of pyridin-4-yl-hydrazine derivatives. nih.gov These theoretical studies are crucial for understanding their mechanisms of action, stability, and reactivity.

Research on isoniazid (B1672263) (INH), a cornerstone in tuberculosis treatment, has shown that its prodrug activation by the enzyme catalase-peroxidase (KatG) is a critical step. nih.govwikipedia.org Computational studies have modeled this activation process, which involves the formation of an isonicotinic acyl radical. wikipedia.org This radical species can then couple with NADH to form an adduct that inhibits the InhA enzyme, a vital component in the synthesis of the mycobacterial cell wall. researchgate.netnih.gov Molecular docking studies have further illuminated the binding interactions between the INH-NAD adduct and the InhA active site, revealing the structural basis for its inhibitory action. researchgate.net

DFT calculations have also been employed to study the conformational space and electronic properties of various isoniazid-based hydrazones. researchgate.net These studies help in predicting the most stable conformations and understanding the electronic distribution within the molecules, which in turn influences their reactivity. For instance, theoretical calculations have been used to assign and interpret FTIR, NMR, and electronic spectra of newly synthesized hydrazones. researchgate.net Furthermore, computational approaches have been used to design new isoniazid derivatives with potentially improved reactivity and membrane permeability, aiming to overcome drug resistance. nih.gov The systematic gathering of data on these derivatives helps establish a balance between lipophilicity and reactivity for creating more effective therapeutic agents. nih.gov

The stability of the hydrazone moiety, a common feature in derivatives, has been confirmed through both experimental and computational methods, indicating their suitability as a linker in designing new drug candidates. nih.gov Quantum chemical computations using DFT have been applied to determine optimized geometries, bond lengths, bond angles, and other parameters for a range of hydrazone derivatives, providing a deeper understanding of their structural and electronic properties. nih.gov

X-ray Crystallographic Studies of this compound Derivatives

X-ray crystallography provides definitive evidence of the three-dimensional structure of molecules in the solid state. Numerous studies on derivatives of pyridin-4-yl-hydrazine, especially isoniazid salts and Schiff bases, have offered critical insights into their molecular geometry and crystal packing. researchgate.netresearchgate.netresearchgate.netiucr.orgresearchgate.net

The solid-state structures of various pyridin-4-yl-hydrazine derivatives have been extensively characterized. For example, the crystal structure of (E)-4-(2-(pyridin-4-ylmethylene)hydrazine-1-carbonyl)pyridin-1-ium-2-olate dihydrate was determined to be triclinic, with specific cell parameters defining its unit cell. researchgate.net Similarly, the crystal structures of hydrazones derived from isoniazid and various hydroxybenzaldehydes have been resolved, revealing key conformational details. researchgate.net

In some cases, the hydrazone derivatives are found to be isomorphic. researchgate.net The protonation of the pyridine nitrogen is a common feature in the salt forms, leading to specific geometric arrangements. For instance, in the dihydrochloride (B599025) salt of 2-hydrazinopyridine (B147025), both the pyridine and terminal hydrazine nitrogen atoms are protonated, forcing the molecule into an anti-conformation. iucr.org The formation of organic salts of isoniazid has been explored as a strategy to enhance stability and avoid polymorphism. nih.gov Characterization of these salts confirms the protonation at the pyridine nitrogen. nih.gov

The table below summarizes crystallographic data for a representative pyridin-4-yl-hydrazine derivative.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| (E)-4-(2-(pyridin-4-ylmethylene)hydrazine-1-carbonyl)pyridin-1-ium-2-olate dihydrate | C₁₂H₁₄N₄O₄ | Triclinic | P-1 | a = 6.79127(19) Å, b = 10.0328(3) Å, c = 10.0542(2) Å, α = 90.027(2)°, β = 97.124(2)°, γ = 101.983(3)° | researchgate.net |

| Salicylaldehyde-2,4-dinitrophenylhydrazone | C₁₃H₁₀N₄O₅ | Monoclinic | P2₁/c | a = 13.820(3) Å, b = 4.3515(9) Å, c = 25.159(7) Å, β = 123.01(2)° | researchgate.net |

| 2-Bromo-6-hydrazinylpyridine | C₅H₆BrN₃ | Orthorhombic | P2₁2₁2₁ | - | iucr.org |

The supramolecular assembly of pyridin-4-yl-hydrazine derivatives in the crystalline state is primarily governed by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. nih.govresearchgate.net The presence of both hydrogen bond donors (N-H groups) and acceptors (pyridine nitrogen, carbonyl oxygen) allows for the formation of robust and often complex hydrogen-bonding motifs. nih.gov

In the crystal structures of isoniazid derivatives, N—H⋯O and N—H⋯N hydrogen bonds are frequently observed, linking molecules into chains, sheets, or three-dimensional networks. researchgate.netnih.gov For example, in molecular salts of isoniazid derivatives with sulfosalicylic acid, charge-assisted sulfonate-pyridinium interactions are prominent, alongside strong π-π stacking interactions that organize the molecules into layers or tapes. researchgate.net In other derivatives, hydrogen bonds involving water molecules of crystallization are crucial for stabilizing the crystal lattice. researchgate.net

The table below details the types of intermolecular interactions observed in the crystal structures of related compounds.

| Compound/Derivative Family | Dominant Intermolecular Interactions | Resulting Supramolecular Assembly | Reference |

| Isoniazid-Sulfonate Molecular Salts | Charge-assisted sulfonate-pyridinium interactions, O–H/H–O, C–H⋯O, π-π stacking | 3D ionic solids, 2D layers, 1D tapes | researchgate.net |

| Isoniazid-derived Hydrazones | (pyr)NH⁺⋯Cl⁻, O-H⋯Cl⁻, OH⋯N(pyr) | 3D structures, nearly planar polymeric structures | researchgate.net |

| 2-Bromo-6-hydrazinylpyridine | N—H⋯N, N—H⋯(N,N) hydrogen bonds, Br⋯Br halogen bond, π–π stacking | chains | iucr.org |

| Dipyridonyl-substituted derivatives | N–H···O hydrogen bonds (R₂²(8) motif), π–π stacking | Zigzag chains, 3D networks | nih.gov |

Future Perspectives and Innovations in Pyridin 4 Yl Hydrazine Hydrobromide Research

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of pyridin-4-yl-hydrazine often involves the reaction of 4-chloropyridine (B1293800) hydrochloride with hydrazine (B178648) hydrate (B1144303). rsc.org However, future research is geared towards developing more sustainable and efficient synthetic strategies, minimizing waste, and utilizing greener reaction conditions.

One promising avenue is the adoption of flow chemistry . This technology offers significant advantages over batch processes, including enhanced safety, better heat and mass transfer, and the potential for seamless scale-up. A practical flow synthesis of hydrazine derivatives from alcohols has been demonstrated, showcasing the potential for developing a continuous process for Pyridin-4-yl-hydrazine hydrobromide. nih.govacs.orgmdpi.com Such a process could involve the in-situ generation of a reactive intermediate from a pyridine (B92270) precursor followed by immediate reaction with a hydrazine source in a continuous flow reactor.

Biocatalysis represents another cornerstone of sustainable synthesis. The use of enzymes or whole-cell systems can lead to highly selective transformations under mild conditions, often in aqueous media. While direct biocatalytic synthesis of Pyridin-4-yl-hydrazine has not yet been reported, the successful use of whole-cell biocatalysis for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine highlights the potential of this approach. nih.gov Future work could focus on engineering enzymes to catalyze the direct amination of pyridine derivatives with hydrazine or its precursors. Furthermore, routes to produce pyridines from renewable biomass feedstocks are being explored, which could provide a sustainable source of the pyridine core. researchgate.net

Microwave-assisted synthesis is another technique that aligns with the principles of green chemistry by significantly reducing reaction times and often improving yields. The successful synthesis of highly functionalized pyridines through one-pot, three-component tandem reactions under microwave irradiation suggests that similar strategies could be developed for the efficient synthesis of this compound and its derivatives. nih.gov

Finally, the development of solvent- and halide-free synthetic methods is a key goal. A novel atom-economical synthesis of pyridine-2-yl substituted ureas from pyridine N-oxides demonstrates a move towards eliminating hazardous solvents and reagents, a principle that could be applied to the synthesis of this compound. acs.org

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters. nih.govacs.orgmdpi.com |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. nih.govresearchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. nih.gov |

| Solvent- and Halide-Free Synthesis | Reduced environmental impact, improved atom economy. acs.org |

Unveiling Undiscovered Reactivity Modes and Transformations

The hydrazine moiety in this compound is a rich source of chemical reactivity, offering opportunities for a wide range of transformations. While its use in the synthesis of heterocycles is known, future research will likely focus on uncovering more nuanced and previously unexploited reactivity patterns.

One area of exploration is its participation in novel cycloaddition reactions . While the inverse electron demand Diels-Alder reaction of 1,2,4,5-tetrazines is a known method for synthesizing other nitrogen-containing heterocycles, the specific behavior of Pyridin-4-yl-hydrazine in such reactions remains to be fully explored. nih.gov The electron-donating nature of the hydrazine group could influence the regioselectivity and stereoselectivity of these reactions, potentially leading to the synthesis of novel fused pyridine systems. The synthesis of pyridines through [4+2] cycloadditions of 1-azadienes offers another template for exploring the reactivity of derivatives of Pyridin-4-yl-hydrazine. rsc.org

The potential for electrophilic aromatic substitution on the pyridine ring, influenced by the activating hydrazine substituent, presents another avenue for investigation. While the hydrazine group is a strong activating group, the acidic conditions of the hydrobromide salt could modulate this reactivity. Understanding the directing effects of the protonated and unprotonated hydrazine moiety will be crucial for developing selective functionalization strategies at the C2, C3, C5, and C6 positions of the pyridine ring.

Furthermore, the development of tandem reactions initiated by the hydrazine group could lead to the efficient construction of complex molecular architectures. For instance, a reaction sequence could be envisioned where the hydrazine first reacts to form an intermediate which then undergoes an intramolecular cyclization onto the pyridine ring, potentially triggered by a catalyst or a change in reaction conditions. The synthesis of highly functionalized pyridines through a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization provides a conceptual blueprint for such complex transformations. acs.org

| Reactivity Mode | Potential Outcome |

| Novel Cycloaddition Reactions | Synthesis of new fused heterocyclic systems based on the pyridine core. rsc.orgnih.gov |

| Selective Electrophilic Aromatic Substitution | Controlled functionalization of the pyridine ring at various positions. |

| Tandem Reactions | Rapid construction of complex molecules in a single synthetic operation. acs.org |

Advanced Computational Design and Predictive Synthesis

Computational chemistry is poised to play an increasingly integral role in the study of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.

DFT studies can be employed to predict the most stable conformations of this compound and to understand the nature of the hydrogen bonding interactions in its crystal lattice. A DFT study on the hydrogen bonding dimers of 4-pyridinecarboxylic acid hydrazine has already demonstrated the utility of this approach for related systems. researchgate.net Such studies can also be used to calculate key quantum chemical parameters like HOMO-LUMO energy gaps, which can help in predicting the molecule's reactivity and potential applications in materials science. mdpi.com

Predictive synthesis is another exciting frontier. By computationally modeling reaction pathways and transition states, researchers can predict the feasibility and outcome of new reactions involving this compound. This in silico approach can help to prioritize experiments, reduce the number of trial-and-error attempts, and accelerate the discovery of novel transformations. For instance, computational studies could be used to screen different catalysts for a desired reaction or to predict the regioselectivity of an electrophilic substitution reaction. The successful use of DFT and molecular docking studies to identify potential inhibitors of HSP90 from a series of hydrazine-1-carbothioamide, triazole, and thiadiazole derivatives showcases the power of computational methods in guiding synthetic efforts towards specific biological targets. researchgate.net

| Computational Approach | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of molecular structure, reactivity, and spectroscopic properties. researchgate.netmdpi.com |

| Predictive Synthesis | In silico screening of reaction conditions and prediction of reaction outcomes. |

| Molecular Docking | Guiding the design of derivatives with specific biological activities. researchgate.net |

Integration with High-Throughput Experimentation and Automation

The integration of high-throughput experimentation (HTE) and automation will revolutionize the way research on this compound is conducted. These technologies enable the rapid screening of a large number of reaction conditions, catalysts, and substrates, thereby accelerating the pace of discovery and optimization. youtube.com

HTE platforms can be used to rapidly identify optimal conditions for the synthesis of this compound and its derivatives. By running hundreds or even thousands of reactions in parallel on a microscale, researchers can quickly map out the reaction landscape and identify the most efficient and sustainable synthetic routes. This approach is particularly valuable for optimizing multi-component reactions or for screening large libraries of catalysts.

Furthermore, HTE can be employed to explore the reactivity of this compound in a systematic and comprehensive manner. By reacting the compound with a diverse library of reagents under various conditions, it may be possible to uncover novel and unexpected transformations. The data generated from these high-throughput screens can also be used to train machine learning algorithms, which can then predict the outcomes of new reactions and guide future experimental design.

The ultimate goal is the development of a fully automated synthesis platform for the preparation and derivatization of this compound. Such a platform would integrate robotic liquid and solid handling, automated reaction execution, and online analysis to enable the autonomous discovery and optimization of new chemical reactions and functional molecules.

| Technology | Impact on this compound Research |

| High-Throughput Experimentation (HTE) | Rapid optimization of synthetic routes and discovery of novel reactions. youtube.com |

| Automation and Robotics | Increased efficiency, reproducibility, and throughput in chemical synthesis. |

| Machine Learning | Predictive modeling of reaction outcomes and intelligent experimental design. |

Q & A

Basic: How can Pyridin-4-yl-hydrazine hydrobromide be synthesized, and what are the critical parameters affecting yield?

Methodological Answer:

this compound can be synthesized via condensation reactions involving pyridine derivatives and hydrazine precursors. A typical approach involves reacting 2-acetylpyridine with hydrazine derivatives (e.g., 4-bromobenzohydrazide) under acidic conditions, followed by hydrobromic acid treatment to form the hydrobromide salt . Critical parameters include:

- pH control : Acidic conditions (e.g., HCl or HBr) stabilize intermediates and prevent side reactions.

- Temperature : Reflux in ethanol or acetic acid (~80–100°C) ensures complete reaction .

- Stoichiometry : Excess hydrazine (1.2–1.5 equivalents) improves yield by driving the reaction to completion .

- Purification : Recrystallization from ethanol/water mixtures enhances purity .

Basic: What analytical methods are recommended for characterizing this compound purity and structural integrity?

Methodological Answer:

- UV-Vis Spectroscopy : Detect hydrazine-specific absorbance peaks at 250–300 nm .

- HPLC : Use a C18 column with 0.1 M HCl as the mobile phase for purity assessment (retention time ~8–10 minutes) .

- FTIR : Confirm N–H stretches (3200–3400 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) .

- Elemental Analysis : Verify Br content (~25–30%) to confirm hydrobromide salt formation .

- Titration : Phosphomolybdic acid (PMA) can quantify free hydrazine content via redox titration .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of hydrobromic acid vapors .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste .

- Storage : Keep in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced: How can crystallographic data contradictions be resolved when determining the structure of this compound using SHELX?

Methodological Answer:

Contradictions in SHELX refinement (e.g., high R-factors or disordered atoms) can be addressed by:

- Twinned Data Handling : Use the

TWINandBASFcommands in SHELXL to model twinning . - Hydrogen Bond Restraints : Apply

DFIXandDANGrestraints for H-bond networks observed in hydrobromide salts . - Disorder Modeling : Split occupancy (

PARTcommand) for flexible pyridinyl or hydrazine groups . - Validation Tools : Cross-check with PLATON or Mercury to resolve geometric outliers .

Advanced: What strategies are effective for elucidating the protonation sites and hydrogen-bonding patterns in this compound salts?

Methodological Answer:

- X-ray Diffraction : High-resolution (<1.0 Å) data reveals protonation at the pyridine nitrogen or hydrazine NH group .

- DFT Calculations : Compare experimental vs. computed Hirshfeld surfaces to identify preferred protonation sites .

- IR Spectroscopy : Protonated NH+ shows broadened peaks (2500–3000 cm⁻¹) vs. neutral NH .

- Hydrogen Bond Analysis : Use TOPOS Pro to map 3D networks, particularly Br⁻···H–N interactions common in hydrobromides .

Advanced: How can mechanistic studies be designed to investigate the biochemical interactions of this compound with enzymatic targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina with PyMOL to model binding to enzymes (e.g., urease or acetylcholinesterase) .

- Kinetic Assays : Monitor enzyme inhibition via UV-Vis (e.g., urease activity with phenol red at 560 nm) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

- Mutagenesis Studies : Compare wild-type vs. mutant enzymes (e.g., His→Ala substitutions) to identify key residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.